![molecular formula C15H10F7N5 B1192666 N-[3,5-Difluoro-4-(Trifluoromethyl)phenyl]-5-Methyl-2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B1192666.png)
N-[3,5-Difluoro-4-(Trifluoromethyl)phenyl]-5-Methyl-2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyrimidin-7-Amine
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Overview
Description
DSM-338 is a plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitor.
Scientific Research Applications
Synthesis and Chemical Transformations
N-[3,5-Difluoro-4-(Trifluoromethyl)phenyl]-5-Methyl-2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyrimidin-7-Amine and its derivatives are pivotal in the field of chemical synthesis. These compounds are synthesized through various methods, including reactions with 3-amino-5-trifluoromethyl-1,2,4-triazole, leading to fluorinated poly-substituted triazolo[1,5-a]pyrimidine derivatives (Zohdi, 1997). Additionally, a one-pot method for regio- and stereoselective synthesis of 5-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidines under solvent-free conditions has been developed (Rahmati, 2011).
Pharmacological Applications
Certain derivatives of this compound have been explored for their pharmacological potential. For instance, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines have shown promise as mediator release inhibitors, indicating potential applications in antiasthma treatments (Medwid et al., 1990).
Molecular Probes
This compound and its derivatives serve as essential molecular probes. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been used as antagonists for human adenosine receptors, aiding in the study of receptor interactions (Kumar et al., 2011).
Novel Synthetic Routes
Researchers have developed novel synthetic routes for creating derivatives of this compound. A three-component condensation reaction has been used for the synthesis of 5-aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols, providing insights into antimicrobial and antifungal activities (Komykhov et al., 2017).
Anticancer Potential
Some derivatives of this compound have been investigated for their anticancer properties. Triazolopyrimidines, a class of compounds related to this chemical, were found to have a unique mechanism of tubulin inhibition, making them significant as potential anticancer agents (Zhang et al., 2007).
properties
Product Name |
N-[3,5-Difluoro-4-(Trifluoromethyl)phenyl]-5-Methyl-2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyrimidin-7-Amine |
---|---|
Molecular Formula |
C15H10F7N5 |
Molecular Weight |
393.27 |
IUPAC Name |
N-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C15H10F7N5/c1-6-3-10(27-13(23-6)25-12(26-27)14(2,18)19)24-7-4-8(16)11(9(17)5-7)15(20,21)22/h3-5,24H,1-2H3 |
InChI Key |
KKCBTRGIGVWQFK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC(C(F)(F)C)=NN2C(NC3=CC(F)=C(C(F)(F)F)C(F)=C3)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DSM338; DSM 338; DSM-338 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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